![molecular formula C16H14N4O3S B2613748 2-((4-methoxyphenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 923146-51-4](/img/structure/B2613748.png)
2-((4-methoxyphenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Description
2-((4-methoxyphenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thioacetamide family and is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes. In
Scientific Research Applications
Antioxidant Properties
- Findings :
- The hydroxyl group at the olefin position significantly impacted the antioxidant activity of Compound X. This suggests that the unstable enol structure in the DDMP moiety (a part of Compound X) plays a crucial role in its antioxidant activity .
Surface Chemistry
While not directly related to Compound X, it’s interesting to explore the chemistry of related compounds. For instance, 4-[(4-bromophenyl)ethynyl]pyridine has been studied for its molecular architectures when interacting with metallic surfaces. Self-assembly, Ullmann reactions, and pyridine coordination play a role in determining the resulting structures .
properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-22-12-4-6-13(7-5-12)24-10-14(21)18-16-20-19-15(23-16)11-3-2-8-17-9-11/h2-9H,10H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXNVWCUQOYKHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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